Methyl 3-(benzyloxy)-5-methoxybenzoate
Description
Methyl 3-(benzyloxy)-5-methoxybenzoate (CAS: 2150-37-0) is a substituted benzoate ester with a molecular formula of $ \text{C}{16}\text{H}{16}\text{O}4 $ and a molecular weight of 272.1 g/mol. It features a benzyloxy group at the 3-position and a methoxy group at the 5-position of the aromatic ring. The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, it can be prepared by reacting methyl 3-hydroxy-5-methoxybenzoate with benzyl chloride in the presence of a base like $ \text{K}2\text{CO}_3 $ in a polar aprotic solvent such as DMF .
Key spectral data include:
- $ ^1\text{H} $-NMR (200 MHz, CDCl$ _3 $): δ 3.79 (s, 3H, OCH$ _3 $), 3.88 (s, 3H, COOCH$ _3 $), 5.05 (s, 2H, OCH$ _2 $Ph), and aromatic protons at δ 6.70–7.44.
- $ ^{13}\text{C} $-NMR: Peaks at δ 52.2 (COOCH$ _3 $), 55.5 (OCH$ _3 $), 70.2 (OCH$ _2 $Ph), and aromatic carbons between δ 106.5–166.8 .
This compound serves as a key intermediate in organic synthesis, particularly for generating derivatives with enhanced solubility or bioactivity.
Properties
CAS No. |
50637-26-8 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
methyl 3-methoxy-5-phenylmethoxybenzoate |
InChI |
InChI=1S/C16H16O4/c1-18-14-8-13(16(17)19-2)9-15(10-14)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI Key |
DAVQRPLIYCFEJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table summarizes structurally related benzoate esters and their distinguishing features:
Spectral and Physical Properties
Key Research Findings
Hydrolysis Kinetics : The benzyloxy group in this compound slows hydrolysis compared to its hydroxy analog, as shown by its stability under reflux with NaOH .
Catalytic Applications : In contrast to nitro-substituted analogs, this compound is less prone to reduction reactions, making it suitable for Pd-catalyzed couplings .
Thermal Stability : The methoxy group at the 5-position enhances thermal stability compared to Methyl 5-bromo-2-hydroxy-3-methoxybenzoate, which degrades at elevated temperatures due to Br elimination .
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